molecular formula C13H18N2O3 B15368661 Benzamide, 4-ethoxy-N-4-morpholinyl- CAS No. 548791-68-0

Benzamide, 4-ethoxy-N-4-morpholinyl-

Cat. No.: B15368661
CAS No.: 548791-68-0
M. Wt: 250.29 g/mol
InChI Key: VIXMSHOARZSZKC-UHFFFAOYSA-N
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Description

Benzamide, 4-ethoxy-N-4-morpholinyl- (systematic name: 4-ethoxy-N-(4-morpholinyl)benzamide), is a benzamide derivative featuring an ethoxy group at the para position of the benzamide ring and a morpholine moiety attached via an amine linkage.

Properties

CAS No.

548791-68-0

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-ethoxy-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C13H18N2O3/c1-2-18-12-5-3-11(4-6-12)13(16)14-15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16)

InChI Key

VIXMSHOARZSZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2CCOCC2

solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Bioactivity: The 4-hydroxy analog () exhibits a higher melting point (190–192°C) compared to non-hydroxylated derivatives, likely due to hydrogen bonding. Hydroxy groups enhance aqueous solubility but may reduce membrane permeability . The methoxy-thiazolo-pyridinyl derivative () demonstrates the complexity of morpholine-containing heterocycles, which are often designed to target specific protein pockets .

Morpholine Modifications: The 3-oxomorpholino group in introduces a ketone functionality, which may alter metabolic stability or hydrogen-bonding interactions in vivo . Fluorophenyl-morpholinylmethyl substituents () highlight the use of fluorinated aromatic rings to enhance binding affinity and pharmacokinetic profiles .

Pharmacological and Industrial Relevance

  • 4-Hydroxy analogs () may serve as intermediates for anticancer agents, given the role of hydroxybenzamides in histone deacetylase (HDAC) inhibition .

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